Pomalidomide-5-C13-NH2 (hydrochloride)

Cereblon PROTAC E3 Ligase

Pomalidomide-5-C13-NH2 (hydrochloride) is a chemically differentiated CRBN-recruiting building block featuring a rigid 13‑carbon alkyl linker terminating in a primary amine at the 5‑position of the pomalidomide phthalimide ring. This specific exit-vector geometry and linker length are not interchangeable with shorter alkyl (C2, C5, C11) or PEG‑based variants—PROTAC ternary complex formation, degradation potency, and neo‑substrate selectivity are exquisitely sensitive to these parameters. The C13 alkyl chain enhances passive membrane permeability, making it the preferred choice for degrading cytosolic/nuclear targets. The terminal primary amine enables direct, high‑yielding amide bond formation with carboxylic acid‑bearing warheads, accelerating parallel PROTAC library synthesis. Choose this compound for systematic linker SAR studies and to dissect pomalidomide‑specific neo‑substrate degradation profiles versus other CRBN ligands.

Molecular Formula C26H39ClN4O4
Molecular Weight 507.1 g/mol
Cat. No. B12367920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-5-C13-NH2 (hydrochloride)
Molecular FormulaC26H39ClN4O4
Molecular Weight507.1 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCCCCCCN.Cl
InChIInChI=1S/C26H38N4O4.ClH/c27-16-10-8-6-4-2-1-3-5-7-9-11-17-28-19-12-13-20-21(18-19)26(34)30(25(20)33)22-14-15-23(31)29-24(22)32;/h12-13,18,22,28H,1-11,14-17,27H2,(H,29,31,32);1H
InChIKeyGXFXEOLNJJHBOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide-5-C13-NH2 (hydrochloride): Baseline Identity and Scientific Procurement Context for CRBN-Based Degrader Research


Pomalidomide-5-C13-NH2 (hydrochloride) is a chemically functionalized derivative of the third-generation immunomodulatory drug (IMiD) pomalidomide, specifically designed to serve as a cereblon (CRBN) E3 ubiquitin ligase ligand-linker conjugate building block for the construction of Proteolysis Targeting Chimeras (PROTACs) and molecular glue degrader screening libraries [1]. As a CRBN-recruiting ligand, it enables the targeted degradation of intracellular proteins via the ubiquitin-proteasome system when conjugated to a protein-targeting warhead [2]. The compound incorporates a 13-carbon alkyl chain terminating in a primary amine group at the 5-position of the pomalidomide phthalimide ring, providing a chemically accessible handle for downstream conjugation chemistry while maintaining the core pharmacophore required for CRBN engagement [1].

The Functional Specificity of Pomalidomide-5-C13-NH2 (hydrochloride): Why In-Class CRBN Ligands Cannot Be Arbitrarily Substituted in PROTAC Design


Within the CRBN-recruiting ligand class, seemingly minor structural variations—including linker length, exit vector position, and amine functionality—can profoundly alter ternary complex formation efficiency, neo-substrate degradation selectivity, and ultimate degrader potency, rendering generic substitution scientifically invalid [1]. The specific 13-carbon alkyl chain of Pomalidomide-5-C13-NH2 (hydrochloride) is not interchangeable with other common linker variants (e.g., C2, C5, C11, or PEG-based linkers) because PROTAC efficacy is exquisitely sensitive to the spatial distance and conformational flexibility between the E3 ligase and the target protein [2]. Furthermore, the 5-position substitution on the pomalidomide scaffold confers a distinct exit vector geometry that influences CRBN binding orientation and, consequently, the induced protein-protein interaction interface, a parameter that cannot be assumed identical across different linker attachment points or lengths [3]. Therefore, procurement decisions must be driven by quantitative, comparator-based evidence of differential performance rather than by class membership alone.

Quantitative Differentiation of Pomalidomide-5-C13-NH2 (hydrochloride): Head-to-Head and Cross-Study Comparator Evidence for Scientific Selection


CRBN Binding Affinity Retention Following 5-Position Functionalization: Pomalidomide-5-C13-NH2 (hydrochloride) vs. Parent Pomalidomide

Functionalization of pomalidomide at the 5-position with a C13-amine linker is a validated strategy that retains high-affinity binding to cereblon, a critical prerequisite for efficient PROTAC-mediated degradation. While direct binding data for Pomalidomide-5-C13-NH2 (hydrochloride) itself is not publicly available in primary literature, class-level inference from structurally analogous 5-position pomalidomide derivatives indicates that this modification does not abrogate CRBN engagement. Specifically, the orthogonal thalidomide analog PT-179, which binds cereblon with a KD of 587 nM, demonstrates that CRBN binding is preserved even with substantial structural alteration, and the affinity of pomalidomide itself for CRBN is reported with a KD of 500 nM in the same assay system . Furthermore, pomalidomide inhibits the human recombinant CRBN-DDB1 complex with an IC50 of approximately 3 µM [1]. These data establish a performance baseline: a functionalized pomalidomide derivative suitable for PROTAC synthesis must maintain binding within this range to effectively recruit the E3 ligase.

Cereblon PROTAC E3 Ligase Binding Affinity

Differential SALL4 Neo-Substrate Degradation Selectivity: Pomalidomide-Based CRBN Recruitment vs. CC-220

In biophysical and structural studies comparing CRBN:MG (molecular glue) complexes, the pomalidomide-induced interaction with SALL4 zinc finger domains 1-2 (ZF1-2) demonstrates greater potency than the corresponding CC-220-induced interaction. SALL4 is a teratogenicity-associated neo-substrate, and its differential degradation is a critical selectivity parameter for CRBN-based degraders [1]. The affinity of SALL4 ZF1-2 for the cereblon:CC-220 complex is less potent than for the corresponding pomalidomide complex, indicating that pomalidomide-based ligands (including functionalized derivatives like Pomalidomide-5-C13-NH2) may exhibit a distinct neo-substrate degradation profile compared to alternative CRBN-binding molecular glues [1]. This structural analysis provides a rationale for understanding the reduced affinity of SALL4 for cereblon in the presence of CC-220, which engages both ZF1 and ZF2 differently than pomalidomide [1].

Cereblon SALL4 Neo-substrate Teratogenicity

Linker Length Impact on PROTAC Ternary Complex Formation: Structural Rationale for C13 Alkyl Chain Selection

The efficacy of a PROTAC molecule is exquisitely sensitive to the linker length and composition, as these parameters dictate the spatial proximity and orientation between the E3 ligase and the target protein required for productive ternary complex formation. Even slight alterations in linkers can affect ternary complex formation, necessitating the screening of multiple analogs to identify optimal degradation . The 13-carbon alkyl chain of Pomalidomide-5-C13-NH2 (hydrochloride) represents a specific linker length that is distinct from other commercially available pomalidomide-linker conjugates, such as the C2 (Pomalidomide-C2-NH2 hydrochloride), C5 (Pomalidomide-5-C5-NH2 hydrochloride), and C11 (Pomalidomide-5-C11-NH2 hydrochloride) variants, as well as PEG-based linkers . Cross-study comparison indicates that PROTACs synthesized with different linker lengths can exhibit orders-of-magnitude differences in degradation potency (DC50) and maximum degradation efficacy (Dmax) for the same target protein, underscoring that linker length is not an arbitrary parameter but a critical determinant of degrader performance [1].

PROTAC Linker Optimization Ternary Complex Structure-Activity Relationship

Functional Amine Conjugation Handle: Enabling Click Chemistry and Amide Coupling for Modular PROTAC Assembly

Pomalidomide-5-C13-NH2 (hydrochloride) features a terminal primary amine group that provides a versatile chemical handle for conjugation to protein-targeting warheads via standard amide coupling or click chemistry strategies . In contrast, other pomalidomide-linker conjugates may present different functional groups that require alternative, sometimes less efficient, conjugation chemistries. For example, Pomalidomide-NH-C13-OH terminates in a hydroxyl group, necessitating activation or different coupling conditions for conjugation . The primary amine of Pomalidomide-5-C13-NH2 (hydrochloride) enables direct coupling to carboxylic acid-containing ligands using widely established carbodiimide chemistry (e.g., EDC/NHS), or can be readily converted to an azide or alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. This functional versatility reduces synthetic complexity and increases the probability of successful PROTAC generation across diverse target ligands.

PROTAC Synthesis Click Chemistry Amide Coupling Conjugation

Molecular Weight and Solubility Considerations: C13 Alkyl Chain vs. PEG-Based Linkers

The 13-carbon alkyl chain of Pomalidomide-5-C13-NH2 (hydrochloride) imparts distinct physicochemical properties compared to PEG-based linker alternatives, which can influence overall PROTAC solubility, permeability, and intracellular behavior [1]. Pomalidomide-5-C13-NH2 (hydrochloride) has a molecular weight of 507.07 g/mol (free base), with the alkyl chain contributing to increased lipophilicity (cLogP estimated to be higher than corresponding PEG conjugates) . In contrast, Pomalidomide-amino-PEG5-NH2 (hydrochloride) has a molecular weight of approximately 550-587 g/mol and a significantly lower LogP of -1.8 due to the hydrophilic PEG chain . The increased lipophilicity of the C13 alkyl linker may enhance passive membrane permeability of the resulting PROTAC, potentially improving cellular uptake for intracellular targets, while the PEG-based linkers generally confer greater aqueous solubility which can be advantageous for formulation [2].

Physicochemical Properties Solubility Lipophilicity PROTAC Design

Recommended Research and Industrial Application Scenarios for Pomalidomide-5-C13-NH2 (hydrochloride) Based on Verified Differentiation


PROTAC Library Synthesis and Linker Length SAR Studies

Pomalidomide-5-C13-NH2 (hydrochloride) is optimally suited for the parallel synthesis of PROTAC libraries designed to explore the impact of linker length on ternary complex formation and degradation efficiency. The 13-carbon alkyl chain provides a defined, rigid spacer that is structurally distinct from shorter alkyl (C2, C5, C11) and flexible PEG-based linkers, enabling systematic structure-activity relationship (SAR) studies . Because PROTAC potency can vary by orders of magnitude with linker length, inclusion of the C13 variant is essential for comprehensive linker optimization campaigns [1].

Targeted Degradation of Cytosolic and Nuclear Proteins Requiring Enhanced Membrane Permeability

The increased lipophilicity conferred by the C13 alkyl chain (relative to PEG-based linkers) makes Pomalidomide-5-C13-NH2 (hydrochloride) a preferred building block for PROTACs targeting cytosolic or nuclear proteins where passive membrane permeability is a critical determinant of cellular activity [2]. The alkyl linker may enhance the ability of the final PROTAC to traverse cellular membranes, potentially improving intracellular target engagement compared to more hydrophilic PEG-linked PROTACs [3].

Conjugation to Carboxylic Acid-Containing Target Ligands via Amide Coupling

The terminal primary amine group of Pomalidomide-5-C13-NH2 (hydrochloride) provides a reactive handle for direct amide bond formation with ligands bearing a carboxylic acid moiety . This synthetic route is well-established and high-yielding, reducing the time and complexity required to generate PROTAC candidates compared to building blocks with hydroxyl terminal groups (e.g., Pomalidomide-NH-C13-OH) that require pre-activation . This scenario is particularly advantageous for high-throughput PROTAC synthesis and lead optimization.

Investigating Pomalidomide-Specific Neo-Substrate Recruitment in CRBN-Mediated Degradation

Given that pomalidomide-based CRBN ligands induce a distinct neo-substrate degradation profile compared to other molecular glues like CC-220 (e.g., differential SALL4 degradation) [4], Pomalidomide-5-C13-NH2 (hydrochloride) serves as a critical tool for dissecting the structural determinants of neo-substrate selectivity. Researchers can conjugate this building block to various target warheads to evaluate whether the pomalidomide-specific neo-substrate profile is retained in the context of a bifunctional degrader, providing insights into the interplay between E3 ligase engagement and target protein ubiquitination [4].

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